Cas no 77336-36-8 (1-ethynyl-2,4-dimethoxybenzene)
1-ethynyl-2,4-dimethoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-ethynyl-2,4-diMethoxy-
- 1-ethynyl-2,4-dimethoxybenzene
- 1,3-dimethoxy-4-ethynylbenzene
- AKOS012332371
- SCHEMBL3434561
- 1-Ethynyl-2,4-dimethoxy-Benzene
- 2,4-dimethoxyphenylacetylene
- 101-144-8
- EN300-1254701
- IVORCBKUUYGUOL-UHFFFAOYSA-N
- CS-0226006
- 77336-36-8
-
- Inchi: 1S/C10H10O2/c1-4-8-5-6-9(11-2)7-10(8)12-3/h1,5-7H,2-3H3
- InChI Key: IVORCBKUUYGUOL-UHFFFAOYSA-N
- SMILES: O(C)C1C(C#C)=CC=C(C=1)OC
Computed Properties
- Exact Mass: 162.068079557Da
- Monoisotopic Mass: 162.068079557Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 18.5Ų
1-ethynyl-2,4-dimethoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1254701-50mg |
1-ethynyl-2,4-dimethoxybenzene |
77336-36-8 | 95.0% | 50mg |
$229.0 | 2023-10-02 | |
| Enamine | EN300-1254701-100mg |
1-ethynyl-2,4-dimethoxybenzene |
77336-36-8 | 95.0% | 100mg |
$342.0 | 2023-10-02 | |
| Enamine | EN300-1254701-250mg |
1-ethynyl-2,4-dimethoxybenzene |
77336-36-8 | 95.0% | 250mg |
$487.0 | 2023-10-02 | |
| Enamine | EN300-1254701-500mg |
1-ethynyl-2,4-dimethoxybenzene |
77336-36-8 | 95.0% | 500mg |
$768.0 | 2023-10-02 | |
| Enamine | EN300-1254701-1000mg |
1-ethynyl-2,4-dimethoxybenzene |
77336-36-8 | 95.0% | 1000mg |
$986.0 | 2023-10-02 | |
| Enamine | EN300-1254701-2500mg |
1-ethynyl-2,4-dimethoxybenzene |
77336-36-8 | 95.0% | 2500mg |
$1931.0 | 2023-10-02 | |
| Enamine | EN300-1254701-5000mg |
1-ethynyl-2,4-dimethoxybenzene |
77336-36-8 | 95.0% | 5000mg |
$2858.0 | 2023-10-02 | |
| Enamine | EN300-1254701-10000mg |
1-ethynyl-2,4-dimethoxybenzene |
77336-36-8 | 95.0% | 10000mg |
$4236.0 | 2023-10-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296676-50mg |
1-Ethynyl-2,4-dimethoxybenzene |
77336-36-8 | 98% | 50mg |
¥4941.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296676-100mg |
1-Ethynyl-2,4-dimethoxybenzene |
77336-36-8 | 98% | 100mg |
¥9234.00 | 2024-07-28 |
1-ethynyl-2,4-dimethoxybenzene Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 1-ethynyl-2,4-dimethoxybenzene
Research Brief on 1-Ethynyl-2,4-dimethoxybenzene (CAS: 77336-36-8): Recent Advances and Applications
1-Ethynyl-2,4-dimethoxybenzene (CAS: 77336-36-8) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This aromatic alkyne derivative has shown promising potential in various applications, ranging from medicinal chemistry to materials science. The unique structural features of this compound, including its ethynyl group and dimethoxy substitution pattern, make it a versatile building block for the synthesis of more complex molecules with tailored properties.
Recent studies have highlighted the role of 1-ethynyl-2,4-dimethoxybenzene as a key intermediate in the synthesis of bioactive compounds. Its ability to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been exploited for the development of novel drug candidates and molecular probes. Researchers have successfully utilized this compound to create targeted therapeutics with improved pharmacokinetic profiles and reduced off-target effects.
In the field of oncology research, derivatives of 1-ethynyl-2,4-dimethoxybenzene have demonstrated notable antiproliferative activity against various cancer cell lines. A 2023 study published in the Journal of Medicinal Chemistry reported the development of novel kinase inhibitors incorporating this scaffold, showing enhanced selectivity and potency compared to existing treatments. The dimethoxy groups appear to play a crucial role in modulating the compounds' binding affinity to target proteins.
Beyond pharmaceutical applications, 1-ethynyl-2,4-dimethoxybenzene has found utility in materials science. Its incorporation into conjugated polymers has led to the development of organic semiconductors with tunable electronic properties. Recent work published in Advanced Materials has demonstrated how this compound can serve as a building block for organic photovoltaic materials, potentially enabling more efficient solar energy conversion.
The compound's safety profile and synthetic accessibility have also been subjects of recent investigation. Toxicological studies indicate that 1-ethynyl-2,4-dimethoxybenzene exhibits relatively low acute toxicity, making it suitable for various research applications. However, researchers emphasize the need for proper handling due to its potential reactivity under certain conditions.
Looking forward, the versatility of 1-ethynyl-2,4-dimethoxybenzene suggests it will continue to be an important tool in chemical biology and drug discovery. Ongoing research is exploring its potential in targeted drug delivery systems, where its click chemistry compatibility could enable precise conjugation of therapeutic payloads. As synthetic methodologies continue to advance, we anticipate seeing more innovative applications of this compound in both academic and industrial settings.
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